molecular formula C10H11FO4 B13601178 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B13601178
M. Wt: 214.19 g/mol
InChI Key: OFXQVGHOACITRS-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11FO4 This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxypropanoic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid.

    Reaction with Grignard Reagent: The boronic acid is reacted with a Grignard reagent, such as ethylmagnesium bromide, under anhydrous conditions to form the corresponding phenylmagnesium bromide intermediate.

    Addition of Carbon Dioxide: The intermediate is then treated with carbon dioxide gas to introduce the carboxyl group, forming the carboxylic acid.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of 3-(5-Fluoro-2-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a fluorine atom and a hydroxypropanoic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO4/c1-15-9-3-2-6(11)4-7(9)8(12)5-10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14)

InChI Key

OFXQVGHOACITRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(CC(=O)O)O

Origin of Product

United States

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